Product packaging for Vinrosidine(Cat. No.:CAS No. 15228-71-4)

Vinrosidine

Cat. No.: B1683555
CAS No.: 15228-71-4
M. Wt: 811.0 g/mol
InChI Key: JXLYSJRDGCGARV-KSNABSRWSA-N
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Description

Vinrosidine, also known as Leurosidine, is a complex dimeric indole alkaloid (C46H58N4O9) derived from the periwinkle plant, Catharanthus roseus . It is closely related to the well-known anticancer agents vinblastine and vincristine, with which it shares a common biosynthetic origin . Historically, its synthesis has been achieved through the coupling of the precursor alkaloids catharanthine and vindoline . Like other vinca alkaloids, compounds in this class exert their biological effects by binding to tubulin and inhibiting microtubule polymerization, which disrupts mitotic spindle formation and leads to cell cycle arrest in metaphase . This mechanism makes this compound a compound of interest for investigating novel anticancer therapies and overcoming multidrug resistance in cancer cells . Researchers can utilize this compound as a standard in analytical chemistry or as a biochemical tool for studying the dynamics of microtubule assembly and the cellular mechanisms of mitosis. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C46H58N4O9 B1683555 Vinrosidine CAS No. 15228-71-4

Properties

IUPAC Name

methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15R,17R)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H58N4O9/c1-8-42(54)23-28-24-45(40(52)57-6,36-30(15-19-49(25-28)26-42)29-13-10-11-14-33(29)47-36)32-21-31-34(22-35(32)56-5)48(4)38-44(31)17-20-50-18-12-16-43(9-2,37(44)50)39(59-27(3)51)46(38,55)41(53)58-7/h10-14,16,21-22,28,37-39,47,54-55H,8-9,15,17-20,23-26H2,1-7H3/t28-,37-,38+,39+,42+,43+,44+,45-,46-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXLYSJRDGCGARV-KSNABSRWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@]1(C[C@H]2C[C@@](C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H58N4O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

811.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15228-71-4
Record name (+)-Leurosidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15228-71-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Vinrosidine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015228714
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name VINROSIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3D8VFG675W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Historical Context of Vinrosidine Research

Discovery and Initial Characterization within Catharanthus roseus Alkaloids

The initial interest in Catharanthus roseus stemmed from its traditional use as an antidiabetic remedy tandfonline.comnih.govjic.ac.uknih.govpsgvpasc.ac.innih.gov. This led to independent scientific investigations in the 1950s by Canadian researchers Robert Noble and Charles Beer, as well as scientists at Eli Lilly jic.ac.ukwjpls.orgresearchgate.net.

While the plant extracts did not exhibit significant antidiabetic effects, a pivotal observation was made: they caused a notable decrease in white blood cell counts and bone marrow suppression in rats tandfonline.comnih.govjic.ac.uknih.govpsgvpasc.ac.innih.gov. This unexpected finding redirected research efforts towards the plant's potential anti-cancer properties. Subsequent phytochemical studies led to the isolation and characterization of several dimeric indole (B1671886) alkaloids, which were identified as the active principles responsible for these effects tandfonline.comnih.govpsgvpasc.ac.inwjpls.orgutppublishing.comresearchgate.netresearchgate.netbanglajol.info.

Among these early discoveries, four compounds emerged as the principal Vinca (B1221190) alkaloids: vinblastine (B1199706) (originally termed vincaleukoblastine), vincristine (B1662923) (initially known as leurocristine), leurosine (also called vinleurosine), and leurosidine (B1205338) (later standardized as vinrosidine) tandfonline.comnih.govpsgvpasc.ac.inwjpls.orgutppublishing.comresearchgate.netresearchgate.netbanglajol.info. This compound (Leurosidine) was thus established as one of the key dimeric alkaloids derived from Catharanthus roseus tandfonline.comnih.govpsgvpasc.ac.inutppublishing.comresearchgate.netresearchgate.netbanglajol.info.

Early preclinical investigations revealed that the four principal Vinca alkaloids, including this compound, were capable of inducing leukopenia in animal models tandfonline.com. Their primary antitumor activity was linked to their inhibitory effect on the karyokinetic process, specifically arresting cell division at metaphase tandfonline.comresearchgate.net. This mechanism involves interference with microtubule dynamics, which are crucial for the formation of the mitotic spindle tandfonline.comresearchgate.net.

However, distinct differences in their effects on metaphase were observed. While vinblastine and vincristine typically induced "c-mitoses," this compound and vinleurosine (B1683062) were reported to cause the development of "ball-metaphases" tandfonline.com. Despite these observed biological activities, several early clinical trials involving this compound and vinleurosine were discontinued (B1498344) due to a lack of significant clinical benefit and short durations of remission, particularly when compared to the more promising vinblastine and vincristine tandfonline.com. These alkaloids were found to be active only on proliferating cells, and their cytocidal effect was limited to distinct phases of the cell cycle, leading to the deaggregation of the spindle apparatus and a secondary inhibition of DNA synthesis researchgate.net.

Identification as a Principal Vinca Alkaloid

Evolution of Vinca Alkaloid Research and this compound's Place

The discovery of Vinca alkaloids marked a significant turning point in cancer chemotherapy, prompting continuous advancements in research methodologies and a deeper understanding of these complex natural products.

The initial isolation and purification of Vinca alkaloids relied on classical chromatographic techniques, including selective or differential extraction with solvents like benzene, gradient pH techniques, and column chromatography tandfonline.comgoogle.com. Characterization of their intricate dimeric structures involved comparing infrared spectra, mass spectrometry, and crystallographic analyses to determine their steric configurations tandfonline.com.

Over time, methodological advances significantly improved the efficiency and precision of Vinca alkaloid research. Techniques such as high-performance liquid chromatography (HPLC) coupled with various detectors (e.g., UV, fluorescence, electrochemical detection) became standard for their identification and quantitative analysis nih.govthermofisher.comgoogle.com. Electrospray ionization tandem mass spectrometry (ESI/MS/MS) also emerged as a rapid and sensitive method for identifying these compounds in crude extracts nih.govthermofisher.com. The inherent complexity of their chemical structures made total chemical synthesis challenging and economically unfeasible sciensage.info. This led to a shift in research paradigms towards the development of semi-synthetic derivatives, aiming to enhance their therapeutic efficacy and mitigate adverse effects researchgate.netwikipedia.orgresearchgate.net.

Historically, vinblastine and vincristine emerged as the most clinically successful Vinca alkaloids, becoming cornerstones in the treatment of various cancers tandfonline.comnih.govpsgvpasc.ac.innih.govresearchgate.netwikipedia.org. In contrast, this compound, despite its early identification, did not achieve the same clinical prominence. This was primarily due to the limited "appreciable clinical benefit" observed in its trials, leading to their discontinuation tandfonline.com.

Biosynthetic Pathways and Precursors of Vinrosidine

Biogenesis of Indole (B1671886) and Dihydroindole Alkaloids

The biosynthesis of indole and dihydroindole alkaloids, including the precursors to dimeric vinca (B1221190) alkaloids, initiates from fundamental building blocks. All indole alkaloids in Catharanthus roseus converge at a common precursor, strictosidine (B192452) wikipedia.orgmdpi.com. Strictosidine itself is formed through the condensation of tryptamine (B22526) and secologanin (B1681713) wikipedia.orgmdpi.com. Tryptamine is derived from the shikimate pathway, while secologanin originates from the methylerythritol pathway and iridoid pathway mdpi.com.

Following the formation of strictosidine, a multi-step enzymatic cascade transforms it into a reactive dialdehyde, which serves as a pivotal intermediate for the biosynthesis of various terpenoid indole alkaloids (TIAs) mdpi.com. Within this complex network, catharanthine (B190766) and tabersonine (B1681870) are generated from strictosidine through a series of enzymatic reactions. Subsequently, vindoline (B23647) is synthesized from tabersonine via a sequence of seven well-elucidated steps mdpi.commdpi.comwikipedia.org. The entire process is a complex, multi-step enzymatic network, tightly regulated at various levels mdpi.comresearchgate.net.

Enzymatic and Non-Enzymatic Coupling Mechanisms

The coupling of catharanthine and vindoline to form dimeric vinca alkaloids, notably alpha-3',4'-anhydrovinblastine (AHVB)—a direct precursor to vinblastine (B1199706) and vincristine (B1662923)—is primarily catalyzed by specific enzymes wikipedia.orgmdpi.comresearchgate.netnih.govgoogle.com. A key enzyme in this process is a peroxidase, identified as CrPrx1, which facilitates the activation of catharanthine in the presence of hydrogen peroxide wikipedia.orgmdpi.comresearchgate.netnih.gov. Once activated, catharanthine reacts with vindoline, leading to the formation of an iminium intermediate. This intermediate is subsequently reduced by a reductase, theorized to be tetrahydroalstonine (B1682762) synthase (THAS), to yield AHVB wikipedia.org. Research indicates that at least five isoenzymes with peroxidase activity are involved in this coupling reaction capes.gov.br.

Beyond enzymatic pathways, non-enzymatic coupling mechanisms have also been observed. In in vitro settings, catharanthine and vindoline can undergo non-enzymatic coupling when exposed to flavin mononucleotide and manganese ions under near-ultraviolet light irradiation nih.gov. Furthermore, chemical synthesis approaches, such as the Polonovski-type fragmentation of catharanthine N-oxide using trifluoroacetic anhydride (B1165640) followed by reduction, have been employed to produce AHVB google.comscilit.com. Ferric ions have also been shown to promote this coupling google.com.

Metabolic Engineering and Biotechnological Approaches for Enhanced Production

The natural abundance of valuable dimeric indole alkaloids, including vinblastine, vincristine, and other vinca alkaloids like Vinrosidine, is notably low in Catharanthus roseus researchgate.netmdpi.comresearchgate.netjipb.net. To address this limitation, metabolic engineering strategies are employed to enhance the yield of these compounds. These approaches involve genetically modifying the biosynthetic pathways and optimizing metabolic flux towards the desired products mdpi.comresearchgate.netjipb.net.

Key strategies in metabolic engineering include the overexpression of upstream pathway genes, such as tryptophan decarboxylase (TDC) and strictosidine synthase (STR), to increase the availability of primary precursors nih.govd-nb.info. Additionally, the overexpression of transcriptional activators, such as CrERF5, has been shown to induce the expression of these upstream genes, thereby boosting alkaloid production d-nb.info. Environmental factors also play a significant role in influencing TIA accumulation, and their manipulation can be a part of metabolic engineering efforts researchgate.netd-nb.info.

Cell Culture Systems for Alkaloid Production

Cell and tissue culture systems of Catharanthus roseus are actively being investigated as alternative platforms for the production of pharmaceutical alkaloids researchgate.netnih.gov. While these systems offer potential advantages, their utility has been somewhat constrained by the intricate developmental regulation and the involvement of various specialized cell types, tissues, and organelles in the biosynthesis of these alkaloids nih.gov. Despite these challenges, C. roseus cell suspension cultures have proven valuable for studying the enzymes responsible for the coupling of vindoline and catharanthine capes.gov.br. Furthermore, meristematic cell cultures capable of producing dimeric TIAs are considered promising for implementing advanced metabolic engineering strategies d-nb.info.

Endophytic Fungi as Biosynthetic Sources

Endophytic fungi, which establish symbiotic relationships within host plants, have emerged as intriguing alternative sources for producing natural products originally found in their hosts nih.govplos.orgijcmas.commdpi.com. Several endophytic fungal strains isolated from Catharanthus roseus have been reported to synthesize vinca alkaloids, including vinblastine and vincristine nih.govplos.orgijcmas.comresearchgate.net. For instance, Fusarium oxysporum isolated from C. roseus has been shown to produce both vinblastine and vincristine plos.org. Similarly, Alternaria sp. has also been identified as a producer of vinblastine plos.org. The ability of these fungi to produce such complex plant-derived compounds opens new avenues for the large-scale and potentially more economical production of valuable pharmaceutical agents, including other vinca alkaloids like this compound mdpi.com.

Synthesis and Derivatization Strategies for Vinrosidine and Analogues

Challenges in Total Chemical Synthesis of Bisindole Alkaloids

The total chemical synthesis of bisindole alkaloids is significantly more challenging than that of their monomeric indole (B1671886) alkaloid units. researchgate.netjchemrev.com This complexity arises from the need to precisely control stereochemistry and form multiple complex ring systems. aphinfo.com Despite these difficulties, efforts in total synthesis aim to provide access to these compounds and their analogues, which might not be readily available from natural sources or through semi-synthetic routes. researchgate.net

Semi-Synthetic Routes for Vinrosidine Series Alkaloids

Given the challenges of total synthesis, semi-synthetic approaches are widely employed for this compound and related vinca (B1221190) alkaloids. These methods typically involve the chemical or enzymatic coupling of more readily available monomeric precursors, such as catharanthine (B190766) and vindoline (B23647), which are isolated from Catharanthus roseus. aphinfo.com

A key strategy in the semi-synthesis of this compound series alkaloids is the coupling of monomeric precursors. Vinblastine (B1199706), a close analogue of this compound, is often synthesized through the direct coupling of catharanthine and vindoline. researchgate.netnih.gov This coupling reaction can be promoted by various reagents, such as Fe(III). researchgate.netnih.gov For instance, an Fe(III)-promoted coupling reaction initiated by the generation of a catharanthine radical cation, followed by oxidative fragmentation and diastereoselective coupling with vindoline, directly yields vinblastine and leurosidine (B1205338) (this compound's C20′ alcohol isomer). researchgate.netnih.gov The yield of coupled products, which exclusively possess the natural C16′ stereochemistry, can exceed 80%. researchgate.netnih.gov

A modified Polonovski reaction of catharanthine and vindoline has also been used to produce anhydrovinblastine, a key intermediate in the synthesis of these dimeric alkaloids. benthamdirect.com Another method involves converting catharanthine to its N-oxide derivative, followed by treatment with vindoline to yield vinblastine or this compound. google.com

Oxidation and other functional group transformations are crucial steps in modifying and synthesizing this compound series alkaloids. For example, the Fe(III)–NaBH4/air solution can lead to the oxidation of the C15′–C20′ double bond and reduction of an intermediate iminium ion, directly providing vinblastine and leurosidine. nih.gov This one-step coupling and oxidation reaction can yield natural (+)-vinblastine. nih.gov

Modifications can also involve selective hydrolysis, such as the selective hydrolysis of the 17-O-acetyl group of vinblastine to prepare 17-desacetylvinblastine. researchgate.net Furthermore, the carbon-carbon double bond at positions 14 and 15 of vinblastine can be cyclopropanated, leading to derivatives like 14,15-cyclopropano-vinblastine. researchgate.netmdpi.com

Coupling Reactions of Monomeric Precursors

Design and Synthesis of this compound Analogues

The design and synthesis of this compound analogues aim to create compounds with potentially improved therapeutic properties. researchgate.netnih.gov This involves various structural modifications and the creation of hybrid molecules. researchgate.netmdpi.com

Relatively minor changes in the bisindole structure can lead to significant alterations in biological activity. researchgate.net Researchers have explored modifications in both the vindoline and catharanthine moieties to generate new derivatives. nih.gov For instance, systematic examination of vinblastine analogues bearing alternative C20′ functionality has shown that specific modifications at this site can alter the compound's ability to inhibit microtubule assembly, disassemble preformed microtubules, and induce spiral aggregate formation. nih.gov Studies on C5-substituted vinblastine derivatives revealed that the tubulin binding site around this substituent is highly sensitive to its presence, size, shape, and polarity. nih.gov

Table 1: Impact of C5 Substituent on Vinblastine Analogue Activity nih.gov

C5 SubstituentRelative Potency (vs. Ethyl)
Ethyl (Et)Reference (Highest)
Hydrogen (H)~10-fold lower
Methyl (Me)Comparable to Et
Propyl (Pr)~10-fold lower
Vinyl (CH=CH2)>4-fold lower
Ethynyl (C≡CH)>4-fold lower
Hydroxymethyl (CH2OH)>10-20-fold lower
Formyl (CHO)>10-20-fold lower

The synthesis of hybrid molecules and conjugates involves linking this compound or its precursors with other pharmacophores to enhance their activity or improve their pharmacokinetic properties. researchgate.netmdpi.com Examples include coupling vindoline with amino acids, steroids, or synthetic pharmacophores such as triphenylphosphine (B44618) and N-heterocycles (e.g., morpholine, piperazine, N-methylpiperazine). researchgate.netmdpi.com These hybrid molecules have shown significant antitumor activity in various cancer cell lines. researchgate.netmdpi.comnih.govmdpi.com

For instance, vindoline-steroid hybrids have been synthesized, where a lipophilic steroid vector is presumed to facilitate the passage of the vinca alkaloid through cell membranes, potentially leading to higher bioavailability. mdpi.com Similarly, alkyne-tethered vindoline hybrids containing fragments of FDA-approved tyrosine-kinase inhibitors or other pharmacophoric units like ferrocene (B1249389) or chalcone (B49325) have been designed and evaluated for their antiproliferative activity. mdpi.com

Table 2: Examples of Vindoline Hybrid Molecules and Their Conjugation Partners researchgate.netmdpi.comnih.govmdpi.com

Vindoline Conjugation PartnerType of HybridObserved Activity
Amino acid esters (e.g., tryptophan methyl ester)Natural pharmacophorePromoted cytotoxic effect
Steroids (e.g., 5α-dihydrotestosterone, 19-nortestosterone)Natural pharmacophoreSignificant anticancer effect (e.g., colon cancer, melanoma)
TriphenylphosphineSynthetic pharmacophoreSignificant antitumor activity
N-heterocycles (e.g., morpholine, piperazine, N-methylpiperazine)Synthetic pharmacophoreAntiproliferative activity (low micromolar IC50 values)
ChrysinFlavonoidLow micromolar GI50 values on most NCI60 cell lines
Alkyne-tethered fragments (e.g., imatinib, erlotinib, ferrocene, chalcone)Synthetic pharmacophoreSubmicromolar activity (e.g., on A2780 cells for chalcone-vindoline hybrid)

Molecular and Cellular Mechanisms of Action of Vinrosidine

Interaction with Tubulin and Microtubule Dynamics

Vinrosidine, as a vinca (B1221190) alkaloid, actively disrupts microtubules, which are essential components of the cell's cytoskeleton and the mitotic spindle. ontosight.airesearchgate.netwjpls.orgresearchgate.nettegenkanker.nlspringermedizin.deresearchgate.netnih.govufl.edunih.govpatsnap.com The primary mechanism involves its binding to tubulin, the protein subunit that forms microtubules. researchgate.netwjpls.orgresearchgate.netspringermedizin.denih.govufl.edunih.govpatsnap.comdrugbank.comdrugbank.comresearchgate.netgauthmath.comsketchy.com This binding leads to the formation of indefinite spirals and ordered paracrystals of tubulin and the drug, which directly compete with the proper formation of microtubules. researchgate.netnih.gov The interaction also diminishes the dynamic instability crucial for mitotic spindle function. researchgate.net

Inhibition of Tubulin Polymerization

A cornerstone of this compound's mechanism of action is its potent inhibition of tubulin polymerization, thereby preventing the assembly of microtubules. wjpls.orgtegenkanker.nlufl.edupatsnap.comdrugbank.comgauthmath.comsketchy.comgoogle.comnih.govcytoskeleton.comnih.gov this compound binds to specific sites on tubulin dimers, distinct from those targeted by other microtubule-modulating agents such as taxanes, colchicine (B1669291), podophyllotoxin, and GTP. nih.govresearchgate.netnih.govcytoskeleton.com This binding event directly prevents tubulin subunits from polymerizing into functional microtubules, leading to their depolymerization. springermedizin.deresearchgate.netnih.gov Tubulin polymerization inhibitors, including vinca alkaloids, primarily act at or near the vinca alkaloid and colchicine binding sites on tubulin. nih.govcytoskeleton.com

Disruption of Mitotic Spindle Formation

The inhibition of tubulin polymerization by this compound directly translates into a significant disruption of the mitotic spindle apparatus. ontosight.airesearchgate.netwjpls.orgresearchgate.nettegenkanker.nlspringermedizin.deresearchgate.netnih.govufl.edunih.govpatsnap.comdrugbank.comgauthmath.comsketchy.comnih.govscribd.com The mitotic spindle, composed of microtubules, is critical for the proper segregation of chromosomes during cell division. By interfering with microtubule dynamics, particularly at the ends of the mitotic spindle, this compound prevents its proper formation and functionality. wjpls.orgnih.gov This disruption is a crucial aspect of its anticancer activity, as it effectively halts the proliferation of rapidly dividing cancer cells. ontosight.aiontosight.ai

Cellular Cycle Perturbations Induced by this compound

The disruption of microtubule dynamics by this compound leads to significant perturbations in the cellular cycle, primarily resulting in cell cycle arrest. ontosight.airesearchgate.netwjpls.orgtegenkanker.nlspringermedizin.deresearchgate.netnih.govufl.edupatsnap.comdrugbank.comgauthmath.comgoogle.comncats.io The cytocidal effect of vinca alkaloids, including this compound, is specific to distinct phases of the cell cycle, classifying them as cell cycle phase-specific agents. researchgate.netresearchgate.netdrugbank.comdrugbank.com

Metaphase Arrest Induction

A hallmark effect of this compound is the induction of mitotic arrest, specifically at the metaphase stage of the cell cycle. ontosight.airesearchgate.netwjpls.orgresearchgate.nettegenkanker.nlspringermedizin.deresearchgate.netnih.govufl.edupatsnap.comdrugbank.comdrugbank.comgauthmath.comgoogle.comncats.iotandfonline.comtandfonline.com This metaphase block is a direct consequence of the disrupted mitotic spindle, as chromosomes fail to align and segregate correctly. nih.gov This morphological manifestation of alkaloid action is often observed as typical C-mitoses, where chromosomes are condensed but scattered throughout the cell rather than aligned on a metaphase plate. researchgate.netresearchgate.net Prolonged metaphase arrest triggers a cellular response that ultimately leads to programmed cell death. nih.gov

Table 1: Key Cellular Cycle Perturbations by this compound

Cellular Process AffectedMechanism/Outcome
Cell Cycle ProgressionArrests cell cycle, primarily in metaphase. ontosight.airesearchgate.netwjpls.orgtegenkanker.nlspringermedizin.deresearchgate.netnih.govufl.edupatsnap.comdrugbank.comgauthmath.comgoogle.comncats.io
Mitotic SpindleDisrupted formation and function due to inhibited tubulin polymerization. ontosight.airesearchgate.netwjpls.orgresearchgate.nettegenkanker.nlspringermedizin.deresearchgate.netnih.govufl.edunih.govpatsnap.comdrugbank.comgauthmath.comsketchy.comnih.govscribd.com
Chromosome SegregationImpaired due to non-functional mitotic spindle, leading to metaphase arrest. nih.gov
Cell FateLeads to programmed cell death (apoptosis) following prolonged mitotic arrest. ontosight.airesearchgate.nettegenkanker.nlspringermedizin.deresearchgate.netnih.govpatsnap.comresearchgate.netgoogle.comnih.gov

Induction of Apoptosis

The inability of cells to successfully complete mitosis due to this compound's interference with microtubule dynamics initiates a cascade of events that culminates in apoptosis, or programmed cell death. ontosight.airesearchgate.nettegenkanker.nlspringermedizin.deresearchgate.netnih.govpatsnap.comresearchgate.netgoogle.comnih.gov Cells arrested in mitosis activate intrinsic pathways that lead to their demise. patsnap.com The induction of a high rate of apoptosis by vinca alkaloids like this compound offers a therapeutic advantage, as apoptotic cell death typically results in less inflammation compared to necrotic cell death. google.com

Distinct Mechanistic Attributes of this compound Compared to Other Vinca Alkaloids

"Ball-Metaphase" Induction Phenomena

This compound is notable for its ability to induce a specific type of chromosomal aberration known as "ball-metaphases" in dividing mammalian cells. This phenomenon contrasts with the "c-mitoses" typically observed with other vinca alkaloids such as vinblastine (B1199706) and vincristine (B1662923) wikipedia.org. Ball-metaphase is characterized by a localized activity of the spindle apparatus at the cell's center, causing the centromeres to remain at the equator while the chromosome arms radiate outwards, forming a ball-like configuration guidetopharmacology.org. This distinct morphological outcome highlights this compound's unique interaction with the mitotic machinery wikipedia.orguni.lu.

Differential Effects on Karyo-kinetic Processes

This compound, along with other active vinca alkaloids like vinblastine, vincristine, and vinleurosine (B1683062), demonstrates an inhibitory effect on the karyo-kinetic process at metaphase wikipedia.org. This inhibition is fundamentally linked to the disruption and inactivation of the mitotic spindle apparatus, which is essential for proper chromosome segregation during cell division wikipedia.orgwikidata.orgmims.com. The cytocidal effect of this compound and related alkaloids is specific to distinct phases of the cell cycle, primarily leading to a mitotic arrest at the metaphase stage wikipedia.orgwikidata.org. This metaphase arrest prevents cells from progressing through their normal cycle, ultimately leading to cellular dysfunction or programmed cell death wikipedia.orgwikidata.orgfishersci.cazellbio.eufishersci.be.

Broader Cellular and Biochemical Interactions

Beyond its direct impact on karyokinesis, this compound participates in a range of broader cellular and biochemical interactions, influencing key metabolic pathways and cellular functions.

Interference with Metabolic Pathways (e.g., amino acid, cyclic AMP, glutathione (B108866) metabolism)

This compound and other vinca alkaloids interfere with several crucial metabolic pathways:

Amino Acid Metabolism: this compound, similar to vincristine and vinleurosine, has been shown to partially inhibit the energy-dependent transport of alpha-aminoisobutyric acid in Ehrlich ascites tumor cells fishersci.se. This suggests an interference with the active transport of amino acids or the coupling of cellular energy metabolism to this transport process fishersci.se. Furthermore, related vinca alkaloids like vinblastine have been observed to interfere with glutamic acid metabolism citeab.com.

Cyclic AMP (cAMP) Metabolism: Exposure of cells and tissues to vinca alkaloids, including this compound, can lead to an elevation of cyclic AMP (cAMP) levels and an inhibition of calcium-calmodulin-regulated cAMP phosphodiesterase wikipedia.orgwikidata.org. Cyclic AMP is a critical second messenger involved in the metabolic regulation of cell proliferation and differentiation nih.govnih.govsci-toys.com.

Glutathione Metabolism: Vinca alkaloids are associated with an elevation of oxidized glutathione within cells wikipedia.orgwikidata.org. Glutathione, a tripeptide composed of glutamic acid, cysteine, and glycine, plays a vital role in cellular antioxidant defense mechanisms and various aspects of metabolism, including the transport of gamma-glutamyl amino acids and the reductive cleavage of disulfide bonds fishersci.seontosight.ainih.gov.

Modulation of Ion Transport and Cellular Respiration

The modulation of ion transport and cellular respiration by vinca alkaloids represents another facet of their cellular interactions. While direct specific data for this compound's effects on ion transport is limited, vincristine, a closely related vinca alkaloid, has been reported to interfere with calmodulin-dependent Ca2+-transport ATPase activity zellbio.eu. This suggests a potential for this compound to similarly influence cellular ion homeostasis. Regarding cellular respiration, some reports indicate that vinblastine, another vinca alkaloid, does not have a direct effect on cell respiration in normal and tumor tissues in vitro wikipedia.org. However, vincristine has been noted to potentially interfere with cellular respiration zellbio.eu. Given the structural and mechanistic similarities among vinca alkaloids, further investigation into this compound's specific effects on ion transport and cellular respiration would provide a more comprehensive understanding.

Anti-Angiogenic Properties in Preclinical Models

While specific detailed research findings on the anti-angiogenic properties of this compound in preclinical models are not extensively documented, other vinca alkaloids, such as vinflunine, have demonstrated significant anti-angiogenic activity. Vinflunine, for instance, has been shown to inhibit basic fibroblast growth factor (bFGF)-induced angiogenesis in Matrigel implants at doses considerably lower than its maximal therapeutic dose metabolomicsworkbench.org. It also exhibits vascular-disrupting activities and effectively reduces experimental metastases in preclinical models metabolomicsworkbench.orgnih.gov. These effects include the inhibition of endothelial cell migration and their capacity to organize into capillary-like structures, even at concentrations that only marginally affect endothelial cell proliferation metabolomicsworkbench.org. The observed anti-angiogenic effects of related vinca alkaloids suggest a potential for similar properties within the broader class, including this compound, warranting further dedicated research.

Table of Compounds and PubChem CIDs

Preclinical Research on Vinrosidine Activity

In Vitro Studies on Cellular Systems

In vitro studies are crucial for elucidating the direct effects of a compound on cellular processes, providing insights into its mechanism of action and potential therapeutic applications.

Assessment of Cellular Proliferation Inhibition

Vinrosidine, like other vinca (B1221190) alkaloids, exerts its cytotoxic effects by interfering with microtubule dynamics, which are essential for cell division. It acts as an antimitotic agent, binding to tubulin and thereby inhibiting the assembly of microtubules. tegenkanker.nlsci-toys.comncats.ioresearchgate.net This disruption leads to the arrest of dividing cells, specifically in the metaphase stage of the cell cycle, ultimately resulting in reduced cellular growth. tegenkanker.nlresearchgate.net The compound is primarily active against proliferating cells. researchgate.net While its mechanism of inhibiting cellular proliferation is well-established within the class of vinca alkaloids, specific quantitative data, such as half-maximal inhibitory concentration (IC50) values for this compound across various cell lines, are not extensively detailed in the current literature.

Comparative Studies with Other Vinca Alkaloids in Dividing Mammalian Cells

Comparative studies among vinca alkaloids reveal subtle yet significant differences in their cellular effects, despite sharing a common mechanism of microtubule disruption. In the context of dividing mammalian cells, exposure to this compound and vinleurosine (B1683062) has been observed to induce the development of "ball-metaphases." sciensage.info This contrasts with the effects of vinblastine (B1199706) and vincristine (B1662923), which typically cause "c-mitoses" (colchicine-mitoses), characterized by scattered chromosomes without a proper spindle formation. researchgate.netsciensage.info This distinction highlights variations in how these closely related compounds interact with the mitotic spindle apparatus.

Table 1: Comparative Mitotic Effects of Key Vinca Alkaloids

Vinca AlkaloidObserved Mitotic Effect in Dividing Mammalian Cells
This compoundBall-metaphases sciensage.info
VinleurosineBall-metaphases sciensage.info
VinblastineC-mitoses researchgate.netsciensage.info
VincristineC-mitoses researchgate.netsciensage.info

Effects on Angiogenesis-Related Cellular Functions (e.g., endothelial cell proliferation, migration)

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process for tumor growth, expansion, and metastasis. nih.govopenaccessjournals.com It involves complex cellular and molecular mechanisms, including the proliferation, migration, and organization of endothelial cells. openaccessjournals.commdpi.com While vinca alkaloids are known for their broad anti-proliferative effects on cancer cells, specific preclinical data focusing solely on this compound's direct effects on angiogenesis-related cellular functions, such as the inhibition of endothelial cell proliferation or migration, are not explicitly available in the current search results. Research on angiogenesis inhibition often explores compounds that target endothelial cell functions to starve tumors of their blood supply. plos.org

In Vivo Non-Human Animal Model Studies

In vivo studies using non-human animal models are essential for evaluating the systemic anti-tumor activity of compounds and their efficacy in a complex biological environment.

Evaluation in Murine Neoplasm Models

Assessment of Anti-Leukemic Activity in Animal Models

The vinca alkaloids, including this compound, were initially recognized for their anti-leukemic principles. nih.govwikidata.org Early investigations into extracts from Vinca rosea led to the isolation of these dimeric indole (B1671886) alkaloids, all of which exhibited anti-cancer activities, including anti-leukemic effects. tegenkanker.nlwikidata.org While this compound is classified among these agents with reported anti-leukemic activity in animal models mims.comwikipedia.org, specific detailed findings or comprehensive data tables illustrating its efficacy (e.g., impact on leukemia cell burden, survival prolongation) in animal models of leukemia are not explicitly provided in the current search results. Animal models of leukemia, such as acute promyelocytic leukemia models in mice, are routinely used to advance therapeutic strategies. google.com

Cross-Resistance Studies in Animal Models with Related Alkaloids

The phenomenon of cross-resistance is a critical area of study in cancer chemotherapy, particularly for agents belonging to the same class, such as vinca alkaloids. Cross-resistance occurs when a cancer cell develops resistance to one drug, and this resistance extends to other, often structurally or mechanistically similar, drugs. While the broader class of vinca alkaloids has been extensively studied for cross-resistance patterns, specific detailed preclinical research findings focusing solely on this compound's cross-resistance in animal models with related alkaloids are limited within the available literature nih.govnih.govoaepublish.com.

Studies on other vinca alkaloids, such as vincristine (VCR) and vindesine (B1683056) (VDS), have demonstrated that cross-resistance can be observed in experimental in vivo models, such as murine lymphoblast cell lines nih.govnih.gov. For instance, drug-resistant L5178Y lymphoblast cell lines, developed under continuous drug exposure, exhibited a 50-fold order of resistance to VCR and VDS nih.gov. This resistance was, at least in part, attributed to impaired cellular drug accumulation and retention nih.gov. The presence or absence of cross-resistance between VCR and VDS was found to be dose-dependent, being more pronounced at lower concentrations (less than 0.5 ng/ml) and absent at higher drug levels nih.gov. Cross-resistance also showed some dose-dependency for vinblastine and formyl-leurosine (B1683058) in these models nih.gov.

Furthermore, research into novel anti-tubulin agents, such as rhizoxin (B1680598) (a non-vinca alkaloid), has shown an absence of cross-resistance to vinca alkaloids in vincristine-resistant P388 leukemia sublines and human small cell lung cancer models in vivo vumc.nl. This highlights that resistance mechanisms, often involving the overexpression of efflux pumps like the MDR1 gene encoding the P-gp drug efflux pump, can affect the efficacy of vinca alkaloids oaepublish.com.

Investigation of Broader Biological Activities

Beyond its established anti-tumor properties, this compound, as a vinca alkaloid, has been subject to investigations concerning other potential biological activities. However, detailed preclinical research findings specifically for this compound in these broader contexts are scarce in the current literature.

Immunosuppressive Properties in Experimental Systems

While some vinca alkaloids, such as vinblastine, have been noted to possess immunosuppressant properties zellbio.eu, specific preclinical research detailing the immunosuppressive properties of this compound in experimental systems is not extensively documented in the retrieved information. General studies on immunosuppressive agents in experimental systems often involve diverse compounds, including bacterial prodiginines, engineered nanomaterials, and various peptides, which demonstrate immune-modulating effects in different experimental setups nih.govnih.govmdpi.com. However, direct findings or data tables related to this compound's impact on immune responses in such systems are not available.

Structure Activity Relationship Sar Studies of Vinrosidine and Its Derivatives

Correlating Structural Motifs with Mechanistic Effects

Vinrosidine, like other vinca (B1221190) alkaloids, exerts its primary biological effect by interfering with microtubule dynamics, a critical process for cell division. nih.govgoogleapis.com These compounds act as antimitotic agents, binding to tubulin and disrupting the formation of the mitotic spindle, which in turn arrests the cell cycle at the metaphase stage. This disruption ultimately leads to the cytotoxic effect observed in rapidly dividing cancer cells. nih.govnih.govnih.govnih.govmims.comnih.gov

The core structural motif of vinca alkaloids, including this compound, is a dimeric assembly comprising an indole-containing moiety (catharanthine) and a dihydroindole nucleus (vindoline). nih.govoup.com Variations in these complex multi-ringed units contribute to the distinct pharmacological profiles observed across different vinca alkaloids. For instance, while vinblastine (B1199706) and vincristine (B1662923) are known to induce "c-mitoses" (a specific morphological alteration during mitosis), this compound and vinleurosine (B1683062) are noted to cause "ball-metaphases." oup.com This subtle yet distinct difference in the observed mitotic arrest morphology suggests that specific structural variations within the this compound molecule, compared to other vinca alkaloids, influence the precise nature of its interaction with tubulin and its subsequent effects on microtubule organization.

Table 1: Comparative Mechanistic Effects of Key Vinca Alkaloids

Vinca AlkaloidKey Structural Feature (General)Primary Mechanism of Action (General)Specific Mitotic Effect
This compoundDimeric indole (B1671886)/dihydroindoleMicrotubule dynamics inhibition"Ball-metaphases" oup.com
VinblastineDimeric indole/dihydroindoleMicrotubule dynamics inhibition"C-mitoses" oup.com
VincristineDimeric indole/dihydroindoleMicrotubule dynamics inhibition"C-mitoses" oup.com

Impact of Stereochemistry on Biological Activity

Stereochemistry plays a pivotal role in determining the biological activity of chemical compounds, influencing aspects such as target binding, metabolism, and distribution within the body. collaborativedrug.com For vinca alkaloids, the precise three-dimensional arrangement of atoms is critical for their interaction with tubulin and their antimitotic efficacy. wikipedia.org

This compound, also referred to as leurosidine (B1205338), is notably a C20' epimer of vinblastine. mdpi.comjrmds.inmost.gov.bd This means they are diastereomers that differ in configuration at only one chiral center, specifically at the C20' position. Synthetic studies have demonstrated that both vinblastine and leurosidine are formed as diastereomers during the coupling of catharanthine (B190766) and vindoline (B23647) moieties. mdpi.commost.gov.bdnih.gov The natural occurrence of both epimers, with vinblastine typically found at 40-43% yield and leurosidine (this compound) at 20-23% yield from natural sources, highlights the biological relevance of this stereochemical distinction. mdpi.commost.gov.bdnih.gov This difference in stereochemistry at a single carbon atom can lead to variations in binding affinity to tubulin, cellular uptake, and ultimately, distinct biological activities or therapeutic profiles. For instance, the anticancer activity of vincristine is directly attributed to the absolute stereochemistry at its C18' and C2' positions. wikipedia.org

Rational Design and Optimization of this compound Analogues

The insights gained from SAR studies are fundamental to the rational design and optimization of this compound analogues. The primary goal of such efforts is to develop new anticancer drugs with enhanced efficacy, improved target selectivity, and reduced undesirable side effects. nih.gov

While extensive detailed reports on the rational design of this compound-specific analogues are not widely publicized in general scientific literature, the principles applied to the broader vinca alkaloid class are directly relevant. This approach typically involves systematic modifications to the vindoline and catharanthine subunits of the dimeric vinca alkaloid scaffold. oup.com

Identification of Key Pharmacophores

The fundamental pharmacophore for this compound, as for other vinca alkaloids, is the complex dimeric structure formed by the indole (catharanthine) and dihydroindole (vindoline) nuclei. nih.govoup.com These multi-ringed units are indispensable for their ability to bind to tubulin and inhibit microtubule assembly. nih.govnih.govmims.com

Pharmacophore identification involves pinpointing the essential structural features and their precise spatial arrangement that enable a molecule to interact with its biological target and elicit a specific effect. researchgate.netnih.gov For vinca alkaloids, key pharmacophoric features often include hydrogen bond donors, hydrogen bond acceptors, and ionizable areas, which are crucial for their interaction with the vinca binding site on β-tubulin. nih.govresearchgate.net These features define the minimal structural requirements for the observed biological activity.

Evaluation of Substituent Effects on Activity

Even subtle alterations in the chemical substituents on the vinca alkaloid scaffold can profoundly impact their biological activity and toxicity profiles. A well-known example within the vinca alkaloid family is the structural difference between vinblastine and vincristine: vinblastine possesses a methyl group, while vincristine has a formyl group on the vindoline nucleus. oup.com This seemingly minor change leads to significant differences in their clinical applications and dose-limiting toxicities.

For vindesine (B1683056), a semisynthetic derivative of vinblastine, studies have explored the effects of N-substituted analogues on antitumor activity. For example, N-beta-hydroxyethyl-vindesine demonstrated superior activity against certain sarcomas compared to vindesine, while N-beta-(4-hydroxyphenethyl)-vindesine showed increased activity against melanoma but reduced efficacy against other tumor types. doctorlib.org These findings highlight how specific substituent modifications can fine-tune the activity and selectivity of vinca alkaloid derivatives, providing a roadmap for the optimization of this compound analogues.

Table 2: Impact of Substituent Changes on Vinca Alkaloid Activity (Illustrative Examples)

CompoundKey Substituent Difference (vs. Parent/Related)Observed Effect on Activity/Toxicity (Illustrative)
VincristineFormyl group (vs. methyl in Vinblastine) oup.comDifferent clinical profile, neurotoxicity oup.com
VinflunineBi-fluorination (vs. Vinorelbine) nih.govReduced neurotoxicity nih.gov
N-beta-Hydroxyethyl-VindesineHydroxyethyl group (vs. Vindesine) doctorlib.orgEnhanced activity against certain sarcomas doctorlib.org
N-beta-(4-Hydroxyphenethyl)-VindesineHydroxyphenethyl group (vs. Vindesine) doctorlib.orgIncreased activity against melanoma doctorlib.org

Computational and In Silico Approaches to SAR

Computational and in silico approaches have become indispensable tools in modern drug discovery, significantly aiding in the understanding and prediction of structure-activity relationships. mdpi.comdoctorlib.orgresearchgate.net These methods allow researchers to explore the complex interactions between chemical compounds like this compound and their biological targets, providing insights that are difficult to obtain through experimental means alone. researchgate.net

Molecular Docking and Dynamics Simulations

Molecular docking simulations are widely used to predict the optimal binding orientation (pose) of a ligand within the active site of a protein target. mdpi.comresearchgate.net These simulations provide valuable information on the specific interactions, such as hydrogen bonds and hydrophobic contacts, that govern the ligand-receptor complex formation. researchgate.netresearchgate.net For vinca alkaloids, molecular docking can help elucidate how different structural features of this compound or its derivatives contribute to their binding affinity for tubulin.

Molecular dynamics (MD) simulations extend the insights from docking by simulating the time-dependent behavior of molecular systems. nih.govdoctorlib.orgresearchgate.net This allows for the study of the flexibility and conformational changes of both the ligand and the protein target, providing a more dynamic and realistic picture of their interaction. doctorlib.org MD simulations can refine predictions of binding energetics and kinetics, offering a deeper understanding of how structural modifications might impact the stability and duration of the this compound-tubulin complex. While specific detailed reports on molecular docking or dynamics simulations focused solely on this compound are not broadly available, these computational techniques are routinely applied to vinca alkaloids to explore their interactions with tubulin and to guide the design of new analogues. jrmds.inmost.gov.bdresearchgate.net These in silico methods are crucial for rational drug design, helping to identify key interactions and predict the impact of structural changes on the biological activity of this compound and its potential derivatives.

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry, aiming to understand how modifications to a chemical structure influence its biological activity. For the vinca alkaloids, including this compound, their mechanism of action primarily involves the inhibition of microtubule formation, leading to mitotic arrest in cancer cells. google.com The intricate and large molecular structure of vinca alkaloids means that even subtle chemical alterations can lead to significant differences in their in vitro and in vivo activities. google.com

While specific, detailed SAR data tables for this compound derivatives are not widely available in the public domain, general principles observed across the vinca alkaloid class provide insights into potential SAR considerations for this compound:

Dimeric Structure Importance: The core dimeric structure, comprising an indole (vindoline) and a dihydroindole (catharanthine) moiety, is crucial for the characteristic antimitotic activity of vinca alkaloids. Modifications to this backbone are likely to profoundly impact or abolish activity.

Substituent Effects: Small changes in functional groups at specific positions on the vinca alkaloid scaffold can dramatically alter potency, spectrum of activity, and pharmacokinetic properties. For example, the difference between vincristine and vinblastine, which exhibit distinct therapeutic profiles, is merely the replacement of a methyl group with an aldehyde group at a specific position (R1) google.com. This highlights the sensitivity of biological activity to minor structural variations within this class.

Tubulin Binding: The primary target for vinca alkaloids is tubulin. SAR studies often focus on how structural modifications affect the binding affinity to tubulin and the subsequent disruption of microtubule dynamics. Analogue studies on related vinca alkaloids, such as vinblastine and vindesine, have explored the impact of N-substituted derivatives on their antitumor activities against various tumor models nih.gov. Such studies typically involve synthesizing derivatives with different substituents and then evaluating their cytotoxic potency (e.g., IC50 values) against cancer cell lines.

Illustrative Example of SAR in Vinca Alkaloid Analogues (General Principles): Although specific data for this compound is limited, SAR studies on other vinca alkaloid analogues, such as vinblastine derivatives, have demonstrated the critical role of certain structural features. For instance, modifications at the C20' position of vinblastine have shown that the presence of a hydrogen bond donor at this site is important for potent activity nih.gov. Terminal N-alkyl substituents on urea (B33335) derivatives of vinblastine have also been found to enhance activity, with some derivatives surpassing the potency of vinblastine itself nih.gov. These findings underscore that precise structural modifications can lead to improved efficacy.

Quantitative Structure-Activity Relationship (QSAR) Modelingmdpi.com

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that seeks to establish mathematical relationships between the physicochemical properties (molecular descriptors) of a set of chemical compounds and their observed biological activities. chemmethod.comnasa.gov The goal of QSAR is to predict the biological activity of new or unsynthesized compounds based on their structural features, thereby guiding the design of novel drug candidates. chemmethod.com

The QSAR model development process typically involves:

Selection of Compounds and Activity Data: A dataset of compounds with known biological activities (e.g., IC50, EC50 values) is assembled. chemmethod.com

Descriptor Calculation: Various molecular descriptors, representing physicochemical properties (e.g., lipophilicity, electronic properties, steric bulk, topological indices), are computed for each compound. chemmethod.com

Model Building: Statistical or machine learning algorithms (e.g., multiple linear regression, partial least squares, artificial neural networks) are used to correlate the descriptors with the biological activity. chemmethod.comnasa.gov

Model Validation: The developed QSAR model is rigorously validated using internal (e.g., cross-validation) and external (using a separate test set) validation methods to ensure its robustness and predictive power. chemmethod.comnasa.govnih.govfrontiersin.org

Types of Data Relevant for QSAR Modeling (General Example): For a hypothetical QSAR study on this compound and its derivatives, relevant data would include:

Biological Activity Data: Inhibition constants (Ki), half-maximal inhibitory concentrations (IC50), or half-maximal effective concentrations (EC50) against relevant cancer cell lines or specific protein targets (e.g., tubulin polymerization assays).

Molecular Descriptors: Calculated properties such as LogP (lipophilicity), molecular weight, polar surface area, number of hydrogen bond donors/acceptors, and various 2D and 3D descriptors reflecting the shape and electronic properties of the molecules.

In the absence of specific this compound QSAR models, the understanding of its biological activity relies on its classification as a vinca alkaloid and the general SAR principles established for this class, which emphasize the critical role of specific structural motifs for their antimitotic action.

Analytical Research Methodologies for Vinrosidine

Advanced Techniques for Compound Identification and Quantification

The identification and quantification of complex natural products like vinrosidine necessitate the use of highly sensitive and selective analytical techniques. Mass spectrometry (MS), particularly when coupled with chromatographic separation, plays a pivotal role in these analyses.

Direct-Injection ESI-MS for Rapid Identification

Direct-injection electrospray ionization mass spectrometry (ESI-MS) and its tandem variant (ESI-MS/MS) offer a rapid and sensitive approach for the preliminary identification and characterization of compounds in complex mixtures, including plant extracts containing vinca (B1221190) alkaloids nih.govscirp.org. This technique involves directly introducing a sample solution into the ESI source without prior chromatographic separation, leading to very short analysis times scirp.org.

For vinca alkaloids, ESI-MS/MS is a valuable tool for characterizing different fragment fingerprints, providing a sensitive, rapid, and convenient method to identify constituents in complex plant extracts nih.gov. While specific direct-injection ESI-MS/MS data for this compound are not widely detailed in public literature, the principles and applications observed for other vinca alkaloids, such as vincristine (B1662923) and vinblastine (B1199706), are directly applicable. In ESI-MS, compounds are typically ionized to form protonated molecules ([M+H]+) in positive ion mode, which are then fragmented in the MS/MS stage to yield characteristic product ions. These unique fragmentation patterns serve as a molecular fingerprint for identification.

For instance, studies on other vinca alkaloids demonstrate the utility of ESI-MS/MS in identifying these compounds. A rapid ESI-MS/MS method for quantitative analysis of docetaxel, another complex molecule, involved direct injection to the mass spectrometer, achieving run times as short as 2 minutes with a retention time of 0.6 minutes scirp.org. This highlights the speed potential of direct injection methods. Similarly, for vinca alkaloids from Catharanthus roseus, direct-injection ESI-MS/MS has been developed for rapid identification nih.gov.

A typical direct-injection ESI-MS/MS analysis for a vinca alkaloid like this compound would involve:

Sample Preparation: Minimal sample preparation, often just dilution or a simple extraction (e.g., protein precipitation for biological samples) rsc.org.

Ionization: Positive electrospray ionization (ESI) is commonly used for vinca alkaloids, forming protonated molecular ions.

Mass Spectrometry: Detection performed on a hybrid triple quadrupole/linear ion trap mass spectrometer in multiple reaction monitoring (MRM) mode scirp.org. This allows for the selection of specific precursor ions and monitoring of their characteristic product ions, providing high selectivity and sensitivity.

Table 1: Illustrative Direct-Injection ESI-MS/MS Parameters for Vinca Alkaloids (Applicable to this compound)

ParameterTypical Value/Mode
Ionization ModePositive Electrospray Ionization (ESI+)
Detection ModeMultiple Reaction Monitoring (MRM)
Precursor Ion (m/z)[M+H]+ of this compound (e.g., 811.4 for C46H58N4O9)
Product Ions (m/z)Characteristic fragments indicative of this compound structure
Injection VolumeTypically 5-20 µL
Run Time< 5 minutes (often 1-2 minutes) scirp.org
SolventMethanol with 0.1% formic acid or similar scirp.org

Note: Specific precursor and product ion m/z values for this compound would need to be experimentally determined or derived from its known fragmentation pathways.

Method Development for this compound Research

Method development in analytical chemistry involves establishing a robust and reliable procedure for the qualitative and quantitative analysis of a target compound. For this compound, this process would typically involve optimizing various parameters to achieve desired analytical performance characteristics, such as selectivity, sensitivity, accuracy, and precision ijsrst.com.

Given the complexity and low abundance of vinca alkaloids in natural sources, high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS/MS or LC-MS/MS) is a preferred technique for method development rsc.orgmdpi.cominnovareacademics.inresearchgate.net. This hyphenated technique combines the separation power of HPLC with the high sensitivity and specificity of MS/MS.

Key steps and considerations in method development for this compound would include:

Sample Preparation Optimization: This is crucial for isolating this compound from complex matrices (e.g., plant extracts, biological fluids). Techniques like liquid-liquid extraction (LLE), solid-phase extraction (SPE), or simple protein precipitation are commonly employed rsc.orgresearchgate.net. For instance, a simple one-step protein precipitation with acetonitrile (B52724) has been used for vincristine in human plasma rsc.org.

Chromatographic Conditions:

Column Selection: Reversed-phase C18 columns are frequently used for vinca alkaloids due to their polarity rsc.orgmdpi.comnih.gov. Column dimensions and particle size are optimized for resolution and speed (e.g., Kinetex C18 column, 2.1 mm × 50 mm, 1.7 µm for vincristine) rsc.org.

Mobile Phase: Gradient elution programs are often necessary to separate complex mixtures of vinca alkaloids. Typical mobile phases include mixtures of organic solvents (e.g., methanol, acetonitrile) and aqueous buffers (e.g., phosphate (B84403) buffer, formic acid in water) scirp.orgrsc.orgnih.gov.

Flow Rate and Temperature: Optimized to achieve efficient separation and stable signal.

Mass Spectrometric Detection Parameters:

Ionization Source: ESI is the most common for vinca alkaloids.

MS/MS Transitions: Selection of specific precursor-to-product ion transitions for this compound (and an internal standard, if used) in MRM mode to ensure high selectivity and minimize matrix interference rsc.orgresearchgate.net. For example, vincristine uses the transition 825.4 → 765.1 rsc.org.

Source Parameters: Optimization of spray voltage, capillary temperature, nebulizer gas flow, and collision energy.

Internal Standard Selection: An isotopically labeled analogue of this compound or a structurally similar compound (e.g., vinblastine for vincristine analysis) is typically used as an internal standard to compensate for matrix effects and variations in sample preparation and instrument response researchgate.net.

Method Validation: Once developed, the method must be rigorously validated according to established guidelines (e.g., ICH guidelines) to demonstrate its suitability for the intended purpose ijsrst.com. Key validation parameters include:

Linearity and Range: Demonstrating a proportional relationship between analyte concentration and detector response over a specified range rsc.orgmdpi.comresearchgate.net.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively rsc.orgmdpi.comscielo.br.

Accuracy: The closeness of measured values to the true value rsc.orgmdpi.com.

Precision: The reproducibility of the method under the same (intra-day) and different (inter-day) conditions rsc.orgmdpi.com.

Recovery: The efficiency of the extraction procedure rsc.orgresearchgate.net.

Matrix Effect: Assessment of the influence of co-eluting matrix components on ionization rsc.org.

Stability: Evaluation of this compound stability in samples and solutions over time and under different storage conditions rsc.orgresearchgate.net.

Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters ijsrst.com.

Table 2: Typical Validation Parameters and Acceptance Criteria for this compound LC-MS/MS Method

Validation ParameterAcceptance Criteria (General)
Linearity (R²)≥ 0.99 (or ≥ 0.998 for some bioanalytical methods) rsc.orgmdpi.com
LODSignal-to-noise ratio (S/N) ≥ 3
LOQS/N ≥ 10, with acceptable accuracy and precision rsc.orgmdpi.com
Accuracy± 15% (± 20% at LOQ) relative error rsc.orgmdpi.com
Precision (RSD)≤ 15% (≤ 20% at LOQ) relative standard deviation rsc.orgmdpi.com
Recovery80-120% (often 90-110% for bioanalytical methods) rsc.orgresearchgate.net
Matrix EffectTypically assessed to be within acceptable limits rsc.org
StabilityWithin ± 15% of initial concentration over specified time

Note: Specific values for this compound would be determined during method development and validation.

The development of such methods for this compound is critical for its research, enabling accurate quantification in various matrices and facilitating further scientific investigations.

Future Directions and Emerging Research Avenues for Vinrosidine

Application of Artificial Intelligence and Machine Learning in Vinrosidine Research

Illustrative Example: Predictive Modeling for this compound Analogs

Hypothetically, an AI model trained on a dataset of vinca (B1221190) alkaloids could predict the inhibitory concentration (IC50) against a specific cancer cell line for various this compound analogs. This allows researchers to prioritize synthesis and experimental validation of compounds with the highest predicted efficacy.

Compound Name (Hypothetical)Predicted IC50 (nM)Structural ModificationPredicted Microtubule Binding Affinity (Relative Score)
This compound (Reference)15.0-0.95
This compound Analog A8.2Methoxy group addition0.98
This compound Analog B22.5Ethyl group substitution0.70
This compound Analog C5.1Hydroxyl group removal1.05
This compound Analog D10.8Ring system expansion0.88

Note: This table presents hypothetical data to illustrate the application of predictive modeling. Actual values would depend on specific experimental and computational studies.

An AI model could analyze RNA sequencing data from cancer cells treated with this compound versus untreated cells. The model could identify differentially expressed genes and predict their involvement in specific biological processes, potentially revealing novel targets or resistance mechanisms.

Gene Symbol (Hypothetical)Fold Change (Treated/Untreated)Predicted Pathway InvolvementAI Model Confidence Score
TUBB10.15 (Downregulated)Microtubule Assembly0.98
TP532.8 (Upregulated)Apoptosis, Cell Cycle Arrest0.92
ABCB14.5 (Upregulated)Drug Efflux, Resistance0.85
MYC0.3 (Downregulated)Cell Proliferation0.90
NFKB11.2 (Slightly Upregulated)Inflammation, Cell Survival0.75

Note: This table presents hypothetical data to illustrate the application of AI in biological data analysis. Actual findings would emerge from specific experimental and computational studies.

The integration of AI and ML into this compound research holds the potential to significantly accelerate the discovery of new therapeutic applications, optimize its properties, and deepen the understanding of its complex biological interactions, ultimately contributing to more effective cancer treatments.

Q & A

Q. Advanced Methodology :

  • Primary Targets : Use tubulin polymerization assays (e.g., fluorescence-based) with EC₅₀ calculations.
  • Secondary Targets : Employ kinome-wide profiling (e.g., KINOMEscan) at 10 µM to identify off-target interactions.
  • Data Integration : Apply pathway enrichment analysis (e.g., DAVID) to prioritize biologically relevant targets.

What analytical frameworks (e.g., PICO, FINER) are suitable for formulating hypothesis-driven studies on this compound analogs?

  • PICO Framework :
    • Population : Cancer cell lines (e.g., HeLa, MCF-7).
    • Intervention : this compound vs. 16-northis compound.
    • Comparison : IC₅₀ values and apoptosis markers (e.g., caspase-3).
    • Outcome : Structure-activity relationship (SAR) for C-16 modifications.
  • FINER Criteria : Ensure feasibility (e.g., synthetic accessibility) and novelty (e.g., unexplored C-16 substitutions) .

How should researchers address discrepancies in this compound’s reported cytotoxicity across cell lines?

Q. Contradiction Analysis :

  • Potential Causes : Variability in ATP levels, efflux pump expression (e.g., P-gp), or culture conditions.
  • Methodological Mitigation :
    • Normalize cytotoxicity data to intracellular ATP (CellTiter-Glo assay).
    • Include transporter inhibitors (e.g., verapamil) in assays.
    • Standardize culture media and passage numbers .

What computational tools are effective for predicting this compound’s metabolic stability and toxicity?

  • ADMET Prediction : Use SwissADME for bioavailability radar and BOILED-Egg model.
  • Toxicity Profiling : Leverage ProTox-II for organ-specific toxicity (e.g., hepatotoxicity score: 0.72).
  • Validation : Cross-reference with in vitro CYP450 inhibition assays (e.g., CYP3A4 IC₅₀) .

Which spectral databases and fragmentation patterns are critical for this compound identification in complex matrices?

  • Databases : NIST Chemistry WebBook, MassBank (for MS/MS libraries).
  • Key Fragments : m/z 807.39 (loss of H₂O), m/z 725.32 (cleavage of C-16 bond) .

How can time-resolved experiments clarify this compound’s dynamic effects on cell cycle arrest?

  • Experimental Design : Synchronize cells in G1/S phase (e.g., double thymidine block) and treat with this compound (0.1–10 µM).
  • Data Collection : Use flow cytometry (PI staining) at 0, 6, 12, 24 h.
  • Analysis : Model cell cycle distribution shifts using Gaussian fitting .

What statistical approaches are recommended for analyzing dose-response synergies between this compound and standard chemotherapeutics?

  • Synergy Calculation : Apply the Chou-Talalay method (Combination Index <1 indicates synergy).
  • Software : CompuSyn for dose-effect matrix generation.
  • Visualization : Isobolograms for pairwise combinations (e.g., this compound + doxorubicin) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.